molecular formula C12H9NO3 B017255 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid CAS No. 77837-08-2

6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B017255
CAS RN: 77837-08-2
M. Wt: 215.2 g/mol
InChI Key: PETUTZMMIOWORO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 1,6-dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters, highlights the importance of specific functional groups for activity, suggesting similar considerations could be applied to the synthesis of 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid. These synthesis processes often involve reactions that highlight the importance of the phenyl group and carboxylic acid functionality in conferring antiallergic activity, which might also be reflected in the synthesis and activity of 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (Juby et al., 1979).

Molecular Structure Analysis

The molecular structure of related compounds, such as Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, provides insight into the arrangement and conformation of molecules within this chemical family. Such analyses reveal the importance of specific substituents and their arrangements for the stability and reactivity of the molecule, which is crucial for understanding the molecular structure of 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (Sambyal et al., 2011).

Chemical Reactions and Properties

Investigations into the chemical reactions and properties of similar compounds, such as the synthesis and characterization of 2,6-Dimethyl-3-Acetyl-5-Carbomethoxy-4-Phenyl-1,4-Dihydropyridine, shed light on the reactivity and potential chemical transformations of the dihydropyridine ring, which are relevant for understanding the chemical behavior of 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (Trivedi et al., 2009).

Physical Properties Analysis

The physical properties of compounds within this chemical class, such as solubility, melting point, and crystalline structure, are essential for their practical application and formulation. The crystal structure and molecular modeling studies provide a foundation for understanding these properties in detail, which is crucial for the application and handling of 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (De-hong Wu & Ling-Xia Hu, 2009).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with various chemical agents, and stability under different conditions, are fundamental aspects that influence the utility of a compound in chemical syntheses and pharmaceutical formulations. Studies on compounds such as 1,4-Dihydro-4-oxopyridinecarboxylic acids as antibacterial agents provide insights into these aspects, which are vital for comprehending the chemical properties of 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (Matsumoto et al., 1984).

Scientific Research Applications

  • Synthesis of Enolic Compounds : It is useful in synthesizing various enolic compounds like 5-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxamide (Wiedemann & Grohmann, 2009).

  • Construction of Trisubstituted Piperidines : The compound is used in the construction of trisubstituted piperidines in a regio- and stereodefined way (Moretto & Liebeskind, 2000).

  • Study of Neurotransmitter Receptors : Its derivatives are used in studying neurotransmitter receptors (Shuvalov et al., 2021).

  • Synthesis of MgO Nanoparticles : Hexaaquamagnesium(II) bis(6-oxo-1,6-dihydropyridine-3-carboxylate) is a tool for synthesizing MgO nanoparticles with applications in catalytic, biological, and electrochemical sensor activities (Balakrishnan et al., 2023).

  • DNA-Gyrase Inhibitors and Trypanocidal Agents : Derivatives of this compound are DNA-gyrase inhibitors and can be trypanocidal at 10 microM (Loiseau, 1995).

  • Treatment of Children's Bronchial Pneumonia : It has shown excellent biological activity with potential applications in the nursing and treatment of children's bronchial pneumonia (Ding & Zhong, 2022).

  • Antihypertensive Agents and Coronary Vessel Dilators : It is a representative compound in the class of 1,4-dihydropyridines, which are used as antihypertensive agents and coronary vessel dilators (Abernathy, 1978).

  • Antibacterial and Antifungal Activity : Novel 6-oxo-pyridine-3-carboxamide derivatives display broad-spectrum antibacterial and antifungal activity (El-Sehrawi et al., 2015).

  • Diversity-Oriented Synthesis : It is used in the diversity-oriented synthesis of various compounds (Baškovč et al., 2012).

  • Antiallergic Activity : Certain derivatives show potent oral and intravenous antiallergic activity against passive cutaneous anaphylaxis in rats (Juby et al., 1979).

  • Synthesis of Various Heterocycles : It is utilized in the synthesis of various pyrimidines, thiazolopyrimidines, and indeno[1,2-d]pyrimidines (Kappe & Roschger, 1989).

Safety And Hazards

The compound is associated with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-oxo-1-phenylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-7-6-9(12(15)16)8-13(11)10-4-2-1-3-5-10/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETUTZMMIOWORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475285
Record name 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid

CAS RN

77837-08-2
Record name 5-Carboxy-pirfenidone
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Record name 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
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Record name 5-CARBOXY-PIRFENIDONE
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Synthesis routes and methods I

Procedure details

6-Hydroxynicotinic acid (4) reacts with thionyl chloride and methanol to give methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (5), which is coupled with phenylboronic acid in the presence of copper(II) acetate monohydrate, pyridine and molecular sieves in dichloromethane to give methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate (6). Compound 6 is hydrolyzed with lithium hydroxide monohydrate in tetrahydrofuran water, to give 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid 7. Acid 7 reacts with isobutyl chloroformate in the presence of N-methylmorpholine in tetrahydrofuran to give a mixed anhydride which is reduced with sodium borodeuteride in tetrahydrofuran to give d2-5-(hydroxymethyl)-1-phenylpyridine-2(1H)-one (8). Compound 8 is converted to d2-5-bromomethyl-1-phenyl-1H-pyridin-2-one (9) by reacting with phosphorus tribromide in dichloromethane. Bromide 9 is reduced with lithium aluminum deuteride to give d3-5-(methyl)-1-phenylpyridine-2(1H)-one (10) of Formula (I).
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Synthesis routes and methods II

Procedure details

Lithium hydroxide monohydrate (0.366 g, 8.73 mmol) was added to a mixture of methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate (1.0 g, 4.37 mmol), tetrahydrofuran (9 mL) and water (6 mL) at 0° C. The mixture was stirred for 1 hour, diluted with water and washed with ethyl acetate. The pH of the aqueous layer was adjusted to 2 using 2 N hydrochloric acid and the precipitate was filtered to give the title compound as a brown solid (0.740 g, 79%). m.p. 256-263° C.; 1H NMR (400 MHz, DMSO-d6) δ 6.53 (d, J=9.4 Hz, 1H), 7.40-7.49 (m, 5H), 7.87 (dd, J=2.5, 9.8 Hz, 1H), 8.23 (d, J=2.5 Hz, 1H); IR (KBr) ν 3446, 1708, 1645, 1577, 1263, 1228 cm−1; MS 214 (M−1).
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0.366 g
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1 g
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9 mL
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Yield
79%

Synthesis routes and methods III

Procedure details

After 750 mg (3.27 mmol) of methyl 6-oxo-1-phenyl-1,6-dihydro-3-pyridinecarboxylate was dissolved in 9 mL of methanol and 3 mL of water, 235 mg (9.81 mmol) of lithium hydroxide was added to the solution. Afterward, the resulting reaction solution was stirred at about 50° C. for about 5 hours. After termination of the reaction was determined by liquid chromatography, the solvent was removed in vacuo, followed by addition of aqueous HCl to titrate a pH of the reaction product to pH 2. After filtration of the resulting solid compound (Actual yield: 470 mg, Percent yield: 67%), the resulting compound was used without purification.
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750 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
TV Magee, MF Brown, JT Starr, DC Ackley… - Journal of Medicinal …, 2013 - ACS Publications
We report novel polymyxin analogues with improved antibacterial in vitro potency against polymyxin resistant recent clinical isolates of Acinetobacter baumannii and Pseudomonas …
Number of citations: 65 pubs.acs.org
DN Garad, SB Mhaske - The Journal of Organic Chemistry, 2019 - ACS Publications
Ru-catalyzed regioselective cascade annulation of acrylamides with 2-alkynoates via aza-Michael/C–H activation sequence for the synthesis of various 6-oxo nicotinic acid esters is …
Number of citations: 23 pubs.acs.org
W Zhu, J Shen, Q Li, Q Pei, J Chen, Z Chen… - Archiv der …, 2013 - Wiley Online Library
Twenty‐seven 1,5‐disubstituted‐pyridin‐2(1H)‐one derivatives were synthesized and evaluated for their anti‐cancer and anti‐fibrosis activity by A549 and NIH3T3 cell viability assays, …
Number of citations: 13 onlinelibrary.wiley.com
N Szałaj, L Lu, A Benediktsdottir, E Zamaratski… - European Journal of …, 2018 - Elsevier
Type I signal peptidase, with its vital role in bacterial viability, is a promising but underexploited antibacterial drug target. In the light of steadily increasing rates of antimicrobial resistance…
Number of citations: 14 www.sciencedirect.com
F Rabanal, Y Cajal - Natural product reports, 2017 - pubs.rsc.org
Covering: 1947-early 2017, particularly from 2005-early 2017 The rise of bacterial pathogens with acquired resistance to almost all available antibiotics is becoming a serious public …
Number of citations: 120 pubs.rsc.org
F Rabanal Anglada, Y Cajal Visa - … Reports, 2017, vol. 34, num. 7, p …, 2017 - diposit.ub.edu
The rise of bacterial pathogens with acquired resistance to almost all available antibiotics is becoming a serious public health issue. Polymyxins, antibiotics that were mostly abandoned …
Number of citations: 0 diposit.ub.edu

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